3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes both sulfonyl and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride. This intermediate is then reacted with 3-(4-isopropoxyphenyl)propanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetylamino group may also play a role in binding to proteins, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
- 3-(4-Aminophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can impart different chemical and physical properties
Properties
Molecular Formula |
C20H24N2O6S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H24N2O6S/c1-13(2)28-17-8-4-15(5-9-17)19(12-20(24)25)22-29(26,27)18-10-6-16(7-11-18)21-14(3)23/h4-11,13,19,22H,12H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
COWXSRNCDHSQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.